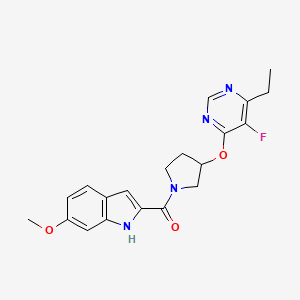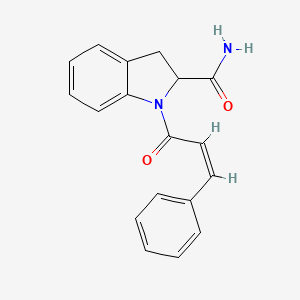
(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a phenylacryloyl group attached to an indoline core, which is further substituted with a carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using reagents such as sodium borohydride or catalytic hydrogenation.
Introduction of the Phenylacryloyl Group: The phenylacryloyl group can be introduced via a Friedel-Crafts acylation reaction using phenylacryloyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under conditions such as reflux in a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the phenylacryloyl group using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of indoline-2-carboxylic acid derivatives.
Reduction: Formation of saturated phenylpropyl derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: Possible antimicrobial properties against certain bacterial or fungal strains.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Indoline-2-carboxamide: Lacks the phenylacryloyl group but shares the indoline core and carboxamide functionality.
Phenylacryloyl derivatives: Compounds with similar phenylacryloyl groups but different core structures.
Uniqueness
(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is unique due to the combination of the indoline core, phenylacryloyl group, and carboxamide functionality. This unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.
Propiedades
IUPAC Name |
1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-18(22)16-12-14-8-4-5-9-15(14)20(16)17(21)11-10-13-6-2-1-3-7-13/h1-11,16H,12H2,(H2,19,22)/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYSCFGFINAQOE-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(C2=CC=CC=C21)C(=O)/C=C\C3=CC=CC=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
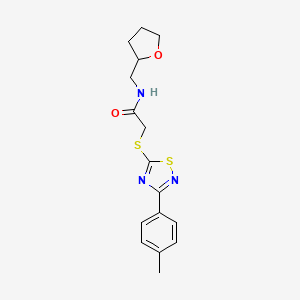
![2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368250.png)
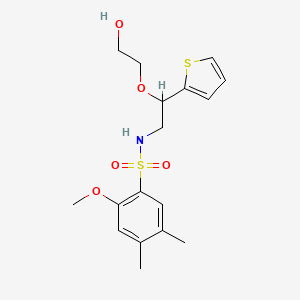
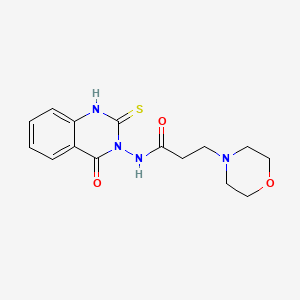
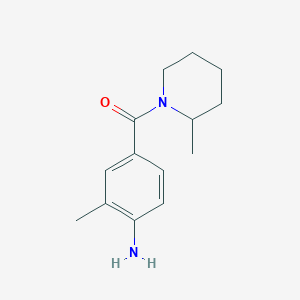
![(4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2368256.png)
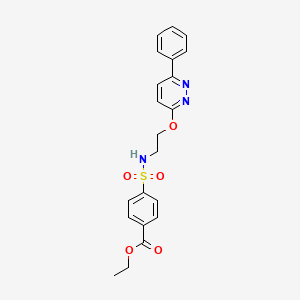
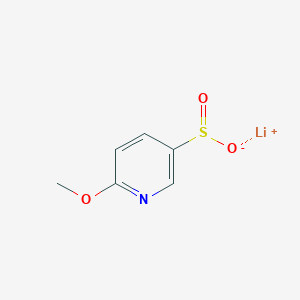
![5-(2-Ethoxyethylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2368259.png)
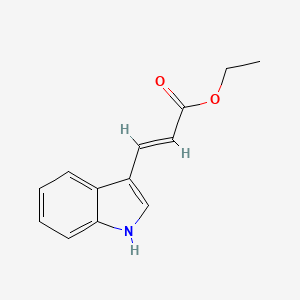
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2368261.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2368263.png)
![(Z)-ethyl 2-(2-((2-methoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2368264.png)
